molecular formula C12H9NO2 B14918417 2-[5-(Hydroxymethyl)furan-2-yl]benzonitrile

2-[5-(Hydroxymethyl)furan-2-yl]benzonitrile

Cat. No.: B14918417
M. Wt: 199.20 g/mol
InChI Key: HCHVKVMXEXBUDR-UHFFFAOYSA-N
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Description

2-[5-(hydroxymethyl)-2-furyl]benzonitrile is an organic compound that features a furan ring substituted with a hydroxymethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(hydroxymethyl)-2-furyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-(hydroxymethyl)furfural with benzonitrile under specific conditions. For instance, a green synthesis method using ionic liquids has been reported, where benzaldehyde is converted to benzonitrile using hydroxylamine hydrochloride and a chitosan-supported magnetic ionic liquid . This method offers high yields and environmentally friendly conditions.

Industrial Production Methods

Industrial production of 2-[5-(hydroxymethyl)-2-furyl]benzonitrile typically involves catalytic processes that ensure high efficiency and scalability. The use of renewable biomass-derived furfurals as starting materials is gaining traction due to its sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-[5-(hydroxymethyl)-2-furyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: 5-formyl-2-furylbenzonitrile or 5-carboxy-2-furylbenzonitrile.

    Reduction: 2-[5-(aminomethyl)-2-furyl]benzonitrile.

    Substitution: Various substituted furylbenzonitriles depending on the electrophile used.

Scientific Research Applications

2-[5-(hydroxymethyl)-2-furyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(hydroxymethyl)-2-furyl]benzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The compound’s furan ring and nitrile group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(hydroxymethyl)-2-furyl]benzonitrile is unique due to the presence of both a furan ring and a benzonitrile group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler counterparts .

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

2-[5-(hydroxymethyl)furan-2-yl]benzonitrile

InChI

InChI=1S/C12H9NO2/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-6,14H,8H2

InChI Key

HCHVKVMXEXBUDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)CO

Origin of Product

United States

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